
5-(Pyren-4-yl)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyren-4-yl)-1,10-phenanthroline is an organic compound that combines the structural features of pyrene and phenanthroline. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while phenanthroline is a heterocyclic compound often used as a ligand in coordination chemistry. The combination of these two moieties results in a compound with unique photophysical and chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyren-4-yl)-1,10-phenanthroline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. In this case, 4-bromopyrene and 5-boronophenanthroline are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to around 100°C for several hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyren-4-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
5-(Pyren-4-yl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(Pyren-4-yl)-1,10-phenanthroline is primarily based on its ability to interact with metal ions and other molecules through coordination and π-π stacking interactions. The phenanthroline moiety acts as a bidentate ligand, coordinating to metal centers, while the pyrene moiety contributes to the compound’s photophysical properties. These interactions can influence various molecular pathways and processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N′-((Pyren-4-yl)methylene)isonicotinohydrazide: Similar in structure but with different functional groups, leading to distinct properties and applications.
9-[(5-nitropyridin-2-aminoethyl)iminiomethyl]-anthracene: Shares the pyrene moiety but differs in the core structure, affecting its optoelectronic properties.
Uniqueness
5-(Pyren-4-yl)-1,10-phenanthroline is unique due to its combination of pyrene and phenanthroline, which imparts both strong fluorescence and excellent coordination capabilities. This dual functionality makes it particularly valuable in fields like coordination chemistry and optoelectronics.
Eigenschaften
Molekularformel |
C28H16N2 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
5-pyren-4-yl-1,10-phenanthroline |
InChI |
InChI=1S/C28H16N2/c1-5-17-11-12-18-6-2-9-21-23(15-19(7-1)25(17)26(18)21)24-16-20-8-3-13-29-27(20)28-22(24)10-4-14-30-28/h1-16H |
InChI-Schlüssel |
UROVNFJFUAANFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


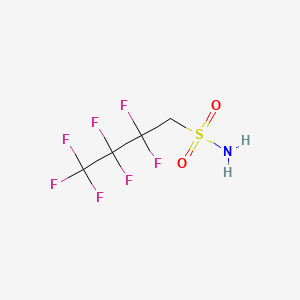
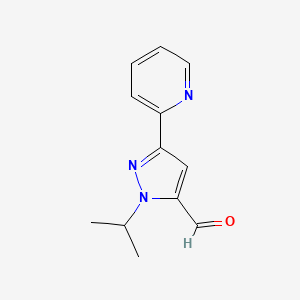
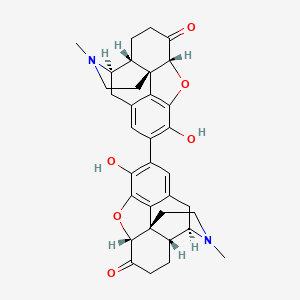
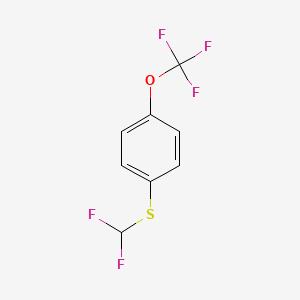

![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)
![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13429195.png)

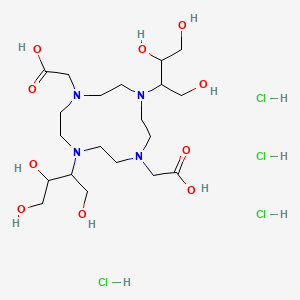
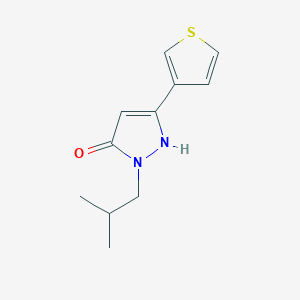

![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)

